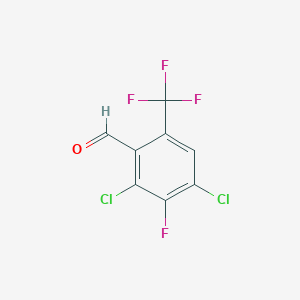

2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4F4O . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of 2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde can be represented by the InChI string: InChI=1S/C8H4F4O/c9-7-3-1-2-6 (5 (7)4-13)8 (10,11)12/h1-4H .Chemical Reactions Analysis

2-Fluoro-6-(trifluoromethyl)benzaldehyde participates in the synthesis of 2-amino-5-trifluoromethylquinazoline . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde is 192.1104 . The compound is characterized by the presence of a fluorine atom and a pyridine in its structure, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación

Catalysis and Chemical Synthesis

Pd-Catalyzed Ortho C-H Hydroxylation of Benzaldehydes : Xiao-Yang Chen et al. (2017) described a method for the direct Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using specific directing groups and oxidants. This research highlights the utility of benzaldehydes in complex organic syntheses (Chen, Sorensen, & Ozturk, 2017).

Synthesis of Novel Trisubstituted Ethylenes : Abdelhamid et al. (2021) explored the synthesis of novel trisubstituted ethylenes, including those derived from benzaldehydes. These compounds were copolymerized with styrene, indicating potential applications in polymer chemistry (Abdelhamid et al., 2021).

Polymer Science and Materials Engineering

- Facile Synthesis of Fluorinated Microporous Polyaminals : Guiyang Li et al. (2016) utilized benzaldehyde derivatives for the synthesis of microporous polyaminals, which showed increased surface areas and potential for CO2 adsorption. This application is crucial for environmental remediation and gas separation technologies (Li, Zhang, & Wang, 2016).

Pharmaceutical and Medicinal Chemistry

- Synthesis and Anticancer Activity of Fluorinated Analogues of Combretastatin A-4 : Lawrence et al. (2003) focused on synthesizing fluorinated benzaldehydes and their application in developing anticancer combretastatins. This research opens pathways for novel therapeutic agents (Lawrence et al., 2003).

Safety and Hazards

The compound is classified as a flammable liquid (Category 4), with acute toxicity when ingested (Category 4). It can cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is recommended .

Direcciones Futuras

The trifluoromethyl group, which is present in 2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde, is a key structural ingredient for the development of many agrochemical and pharmaceutical compounds . Therefore, the future directions of this compound could involve its use in the development of new agrochemical and pharmaceutical compounds.

Propiedades

IUPAC Name |

2,4-dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F4O/c9-5-1-4(8(12,13)14)3(2-15)6(10)7(5)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPZUNVCXYRLGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2420514.png)

![7-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2420516.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2420518.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2420522.png)

![Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate;hydrochloride](/img/structure/B2420524.png)

![3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2420525.png)

![[2-(4-Methyl-3-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2420528.png)

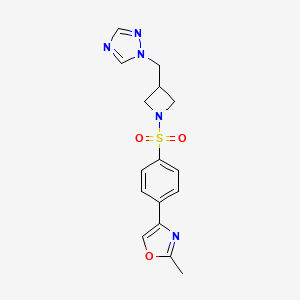

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2420529.png)